

An In-Depth Technical Guide to the Synthesis and Characterization of Levamlodipine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levamlodipine-d4	
Cat. No.:	B1146558	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Levamlodipine-d4**, a deuterium-labeled internal standard essential for pharmacokinetic and bioequivalence studies of Levamlodipine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound.

Introduction

Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2] To facilitate accurate quantification in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is crucial. **Levamlodipine-d4**, with deuterium atoms incorporated into the 2-aminoethoxy-methyl side chain, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass-to-charge ratio.[3][4]

This guide outlines a plausible synthetic route to **Levamlodipine-d4** and provides detailed methodologies for its characterization using modern analytical techniques.

Synthesis of Levamlodipine-d4



The synthesis of **Levamlodipine-d4** can be achieved through a multi-step process commencing with the preparation of a deuterated precursor, followed by a Hantzsch-type dihydropyridine synthesis, and finally, chiral resolution to isolate the desired (S)-enantiomer.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the deuterated intermediate, 2-((2-aminoethoxy-1,1,2,2-d4)methyl) group, which is then incorporated into the dihydropyridine ring.



Click to download full resolution via product page

Caption: Proposed synthetic workflow for **Levamlodipine-d4**.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide

To a solution of Ethanol-1,1,2,2-d4-amine in an appropriate solvent (e.g., toluene), an equimolar amount of phthalic anhydride is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide.



Step 2: Synthesis of Ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate

The hydroxyl group of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide is first activated, for example, by conversion to a mesylate or tosylate. This activated intermediate is then reacted with the sodium salt of ethyl acetoacetate in an anhydrous aprotic solvent like THF or DMF. The resulting product, ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, is purified by column chromatography.

Step 3: Hantzsch Dihydropyridine Synthesis of Phthaloyl-protected Amlodipine-d4

A mixture of ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, methyl 3-aminocrotonate, and 2-chlorobenzaldehyde is heated in a suitable solvent such as isopropanol or ethanol. The reaction proceeds via the Hantzsch synthesis mechanism to form the dihydropyridine ring. Upon cooling, the phthaloyl-protected Amlodipine-d4 precipitates and can be collected by filtration.

Step 4: Deprotection to form Racemic Amlodipine-d4

The phthaloyl protecting group is removed by treating the product from the previous step with hydrazine hydrate in a solvent like ethanol at reflux. After the reaction is complete, the mixture is worked up to remove the phthalhydrazide byproduct, yielding racemic Amlodipine-d4.

Step 5: Chiral Resolution to obtain **Levamlodipine-d4**

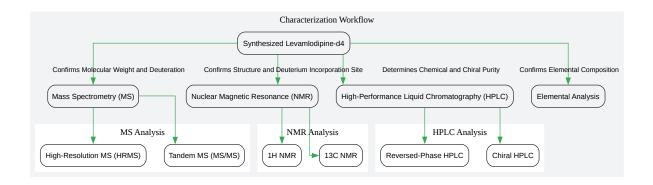
The racemic Amlodipine-d4 is resolved using a chiral resolving agent, such as a chiral tartaric acid derivative (e.g., O,O'-Di-p-toluoyl-L-tartaric acid), in a suitable solvent system. The diastereomeric salts are separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free base of **Levamlodipine-d4**.

Characterization of Levamlodipine-d4

The synthesized **Levamlodipine-d4** must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analytical Techniques





Click to download full resolution via product page

Caption: Analytical workflow for the characterization of Levamlodipine-d4.

Data Presentation

Table 1: Physicochemical Properties of Levamlodipine-d4

Property	Value
Chemical Formula	C20H21D4CIN2O5
Molecular Weight	412.90 g/mol
Appearance	Off-white to pale yellow solid
IUPAC Name	3-ethyl 5-methyl (4S)-2-((2-aminoethoxy-1,1,2,2-d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number	1346617-19-3



Table 2: High-Resolution Mass Spectrometry Data

lon	Calculated m/z	Observed m/z
[M+H]+	413.1818	413.1821

Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)	Product lons (m/z)	
413.2	395.2, 367.2, 284.1, 242.1, 212.1	

Note: The fragmentation pattern is consistent with the loss of the deuterated side chain and subsequent fragmentation of the dihydropyridine ring.

Table 4: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10-7.40	m	4H	Ar-H
5.85	S	1H	NH
5.35	S	1H	CH (C4)
4.70	S	2H	-OCH ₂ -
4.05	q	2H	-OCH₂CH₃
3.60	S	3H	-OCH₃
2.30	S	3H	-CH₃ (C6)
1.20	t	3H	-OCH ₂ CH ₃

Note: The signals corresponding to the -OCH₂CH₂NH₂- protons at approximately 3.7 ppm and 3.0 ppm in unlabeled Levamlodipine will be absent or significantly reduced in the ¹H NMR spectrum of **Levamlodipine-d4**.



Table 5: 13C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
168.0	C=O (ester)
167.5	C=O (ester)
148.0	C (Ar)
147.5	C (C2)
144.0	C (C6)
133.0, 130.5, 129.0, 127.5	C (Ar)
104.5	C (C3)
102.0	C (C5)
68.0	-OCH ₂ - (non-deuterated)
60.0	-OCH₂CH₃
51.0	-OCH₃
39.5	C (C4)
19.5	-CH₃ (C6)
14.5	-OCH₂CH₃

Note: The signals for the deuterated carbons ($-CD_2CD_2-$) will be observed as multiplets with significantly reduced intensity due to C-D coupling.

Table 6: HPLC Purity Data



Method	Column	Mobile Phase	Flow Rate	Detection	Purity
Reversed- Phase	C18 (e.g., 4.6 x 150 mm, 5 μm)	Acetonitrile:W ater with 0.1% Formic Acid (gradient)	1.0 mL/min	UV at 238 nm	>99.5%
Chiral	Chiral stationary phase (e.g., polysaccharid e-based)	Hexane:Isopr opanol with a basic additive	0.8 mL/min	UV at 238 nm	>99.5% (S)- enantiomer

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of **Levamlodipine-d4**. The outlined synthetic route offers a viable pathway for obtaining this crucial internal standard. The characterization data presented, including mass spectrometry and NMR, confirm the successful incorporation of deuterium and the high purity of the final product. The provided experimental protocols and analytical methods will be invaluable to researchers and scientists involved in the development and analysis of Levamlodipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US20090062352A1 Deuterium-enriched amlodipine Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. resolvemass.ca [resolvemass.ca]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis and Characterization of Levamlodipine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146558#synthesis-and-characterization-of-levamlodipine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com